Product packaging for 2-[4-(Difluoromethyl)phenyl]pyridine(Cat. No.:)

2-[4-(Difluoromethyl)phenyl]pyridine

Cat. No.: B13337449
M. Wt: 205.20 g/mol
InChI Key: WLVFOKDTYBNZAG-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)phenyl]pyridine is a pyridine derivative of significant interest in advanced materials and medicinal chemistry research. Its primary research application is as a cyclometalating ligand in the synthesis of phosphorescent iridium(III) complexes . These complexes are pivotal in the development of next-generation organic light-emitting diodes (OLEDs), particularly for greenish-blue emitters . The difluoromethyl group on the phenyl ring can influence the electronic properties of the resulting complex, potentially stabilizing the highest occupied molecular orbital (HOMO) to facilitate blue-shifted emission, which is a key challenge in OLED technology . Beyond materials science, the difluoromethyl (CF2H) group is a valuable motif in pharmaceutical and agrochemical research. This group is known to act as a bioisostere for alcohols, thiols, and amines, and it can enhance metabolic stability, modulate lipophilicity, and serve as a hydrogen bond donor in interactions with biological targets . Researchers utilize this compound as a versatile building block for the late-stage introduction of the CF2H group into lead molecules, a strategy that can improve the efficacy and drug-like properties of candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a well-ventilated laboratory setting. Please refer to the associated Safety Data Sheet for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2N B13337449 2-[4-(Difluoromethyl)phenyl]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2-[4-(difluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H9F2N/c13-12(14)10-6-4-9(5-7-10)11-3-1-2-8-15-11/h1-8,12H

InChI Key

WLVFOKDTYBNZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2 4 Difluoromethyl Phenyl Pyridine

Precursor Synthesis Strategies

The assembly of 2-[4-(difluoromethyl)phenyl]pyridine is not monolithic; it requires the separate, strategic synthesis of its two core components: a reactive 4-(difluoromethyl)phenyl species and a suitably functionalized pyridine (B92270) ring ready for coupling.

Synthesis of 4-(Difluoromethyl)phenyl Building Blocks (e.g., Boronic Acids, Organostannanes)

The 4-(difluoromethyl)phenyl moiety is typically introduced into the final molecule via an organometallic reagent. The most common of these is 4-(difluoromethyl)phenylboronic acid, a key player in Suzuki-Miyaura coupling. Its synthesis often starts from a corresponding brominated precursor, such as 4-bromo-1-(difluoromethyl)benzene. The borylation can be achieved through a metal-halogen exchange reaction, for instance, by treating the aryl bromide with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a borate (B1201080) ester like triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

Alternatively, organostannanes like 4-(difluoromethyl)phenyltributylstannane can be prepared for use in Stille coupling reactions. These tin reagents are known for their stability and tolerance of various functional groups, though concerns about the toxicity of tin byproducts are a notable drawback. The synthesis of such stannanes can also proceed from the corresponding aryl halide.

Preparation of Functionalized Pyridine Scaffolds

The pyridine half of the target molecule must be equipped with a leaving group that can readily participate in a cross-coupling reaction. Halogenated pyridines, particularly 2-bromopyridine (B144113) and 2-chloropyridine (B119429), are the most common starting materials. These compounds are commercially available or can be synthesized through various established methods. For instance, 2-chloropyridines can be prepared from the corresponding pyridine N-oxides. The choice between a chloro or bromo substituent is often a balance between cost and reactivity; aryl chlorides are generally less expensive but are more inert and often require more active catalyst systems to achieve efficient coupling. libretexts.org In some advanced strategies, other functional groups like sulfonyl fluorides have been explored as coupling partners for the synthesis of 2-arylpyridines. nih.gov

Direct Carbon-Carbon Cross-Coupling Approaches

The key step in forming this compound is the creation of the C-C bond between the two aromatic rings. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation efficiently.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful and widely used method for synthesizing biaryl compounds, including the target molecule. The reaction typically involves coupling 4-(difluoromethyl)phenylboronic acid with a 2-halopyridine in the presence of a palladium catalyst and a base.

The choice of palladium catalyst and the associated phosphine (B1218219) ligand is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with less reactive substrates like 2-chloropyridines. The catalyst system must efficiently facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Research on analogous couplings provides significant insight. For instance, in the coupling of various heteroatom-substituted heteroaryl chlorides, catalyst systems are rigorously screened to maximize yield. A study on the synthesis of 2-{4-(Trifluoromethyl)phenyl}-3-pyridinamine, a compound structurally similar to the target molecule, highlights the importance of the ligand. acs.org In this case, catalysts based on bulky, electron-rich phosphine ligands are often superior. These ligands stabilize the palladium(0) active species and promote the oxidative addition step, which is often rate-limiting for aryl chlorides. libretexts.org

The data below, from the synthesis of 2-{4-(Trifluoromethyl)phenyl}-3-pyridinamine, illustrates a typical catalyst optimization process. While not the exact target compound, the electronic properties of the trifluoromethyl group are similar to the difluoromethyl group, making this a relevant example. The catalyst E, featuring a highly electron-donating and sterically hindered phosphine ligand, demonstrated superior performance compared to others. acs.org

EntryCatalystConversion (%)
1A80
2B85
3C86
4D88
5E>98
6PdCl₂(DᵗBPF)<10

Reaction conditions: 2-chloropyridin-3-amine (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), 1 mol% catalyst, dioxane/H₂O (10/1), 100 °C. Conversion determined by GC analysis. Catalysts A-E are different proprietary palladium precatalysts with varying phosphine ligands. acs.org

The choice of solvent and reaction temperature profoundly impacts the efficiency of Suzuki-Miyaura couplings. A solvent system must solubilize the reactants and the catalyst while facilitating the interaction between the organic and aqueous phases, as a base like potassium phosphate (B84403) or potassium carbonate is typically dissolved in water. Common solvent systems include mixtures of an organic solvent like dioxane, toluene, or isopropanol (B130326) with water. researchgate.netresearchgate.net

Temperature is another critical parameter. While some highly active catalyst systems can promote couplings at room temperature, reactions involving less reactive halides like 2-chloropyridine often require elevated temperatures, typically in the range of 80-110 °C, to achieve a reasonable reaction rate and high conversion. acs.org

Optimization studies often explore these parameters systematically. For example, a fast, ligand-free protocol for the Suzuki reaction of 2-bromopyridine with various arylboronic acids was developed using 50% aqueous isopropanol at 80 °C. researchgate.net The table below summarizes the results for different arylboronic acids, demonstrating the general applicability of these conditions.

Arylboronic Acid PartnerTime (min)Yield (%)
Phenylboronic acid3096
4-Methylphenylboronic acid898
4-Methoxyphenylboronic acid1299
4-Fluorophenylboronic acid4594
2-Methylphenylboronic acid24072

Reaction conditions: 2-bromopyridine (0.5 mmol), arylboronic acid (0.75 mmol), K₃PO₄·7H₂O (1 mmol), Pd(OAc)₂ (1.5 mol%), 50% isopropanol (4 mL), 80 °C, under air. researchgate.net

These findings demonstrate that even without specialized ligands, careful selection of solvent and temperature can lead to highly efficient coupling reactions for 2-halopyridines. The slightly electron-donating groups on the boronic acid (methyl, methoxy) led to very rapid reactions, while the electron-withdrawing fluoro group required a longer time, a trend relevant to the use of 4-(difluoromethyl)phenylboronic acid.

Stille, Negishi, and Other Organometallic Coupling Reactions

The creation of the biaryl scaffold of this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are pivotal in forming the carbon-carbon bond between the pyridine and the difluoromethyl-substituted phenyl ring.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org For the synthesis of this compound, a typical approach would be the reaction of a 2-halopyridine with a (4-(difluoromethyl)phenyl)stannane reagent in the presence of a palladium catalyst. Organostannanes are stable to air and moisture, but a significant drawback is the high toxicity of tin compounds. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide, catalyzed by either palladium or nickel. synarchive.comnih.gov The synthesis of this compound can be accomplished by reacting a 2-halopyridine with a (4-(difluoromethyl)phenyl)zinc halide. nih.govresearchgate.net Organozinc reagents exhibit broad functional group compatibility. nih.govorgsyn.org A specific protocol for the palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent has been developed, offering good to excellent yields for the preparation of difluoromethylated aromatic compounds. nih.govresearchgate.net

Other Organometallic Coupling Reactions: The Suzuki-Miyaura coupling is another widely used method that employs organoboron compounds, such as boronic acids or esters. libretexts.org This reaction is often favored due to the low toxicity and stability of the boron reagents. libretexts.org The synthesis would involve coupling a 2-halopyridine with (4-(difluoromethyl)phenyl)boronic acid in the presence of a palladium catalyst and a base.

Table 1: Comparison of Organometallic Coupling Reactions
ReactionOrganometallic ReagentCatalystKey AdvantagesKey Disadvantages
StilleOrganotin (e.g., R-SnBu₃)PalladiumTolerant to a wide range of functional groups.Toxicity of organotin compounds. wikipedia.org
NegishiOrganozinc (e.g., R-ZnX)Palladium or NickelHigh reactivity and functional group tolerance. nih.govorgsyn.orgSensitivity of reagents to air and moisture.
SuzukiOrganoboron (e.g., R-B(OH)₂)PalladiumLow toxicity of reagents, stable and commercially available. libretexts.orgRequires a base, which may not be compatible with all substrates.

Chemo-Selective Functionalization Strategies

C-H Activation and Functionalization Methods

C-H activation represents a powerful and atom-economical approach to functionalize the this compound scaffold without the need for pre-installed functional groups. rsc.org This strategy involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. rsc.orgrsc.org For 2-phenylpyridine (B120327) derivatives, the pyridine nitrogen can act as a directing group, facilitating regioselective functionalization at the ortho-position of the phenyl ring or at positions on the pyridine ring itself. rsc.orgnih.govresearchgate.net Palladium, ruthenium, and copper catalysts have been studied for the carboxylate-assisted C-H activation of 2-phenylpyridine. nih.gov These reactions often proceed through a cyclometalated intermediate. rsc.org

Late-Stage Difluoromethylation Approaches

Introducing the difluoromethyl group at a later stage of the synthesis can be highly advantageous, particularly in drug discovery for creating analogues. nih.govresearchgate.net Various methods for late-stage difluoromethylation have been developed. rsc.org Minisci-type radical chemistry is a common strategy for the C–H difluoromethylation of heteroaromatics. nih.govrsc.org For pyridines, direct C-H difluoromethylation can be challenging to control in terms of regioselectivity. nih.govresearchgate.net However, recent methods have demonstrated the ability to achieve switchable meta- and para-C–H difluoromethylation of pyridines by using oxazino pyridine intermediates. nih.govresearchgate.net These intermediates can undergo radical difluoromethylation at the meta-position, or, after in-situ transformation to pyridinium (B92312) salts, they can be functionalized at the para-position. nih.govresearchgate.net

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and convergent approach to synthesize complex molecules like this compound by combining three or more starting materials in a single operation. nih.govacsgcipr.org MCRs are characterized by their operational simplicity and high atom economy. nih.gov Several classical MCRs for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, could potentially be adapted for the construction of the this compound scaffold. acsgcipr.orgnih.gov For instance, a modified Bohlmann-Rahtz synthesis could utilize an enamine and a Michael acceptor bearing the 4-(difluoromethyl)phenyl group to construct the pyridine ring. nih.gov While specific MCRs for the direct synthesis of this exact compound are not extensively documented, the principles of MCRs provide a viable strategy for its efficient assembly. nih.govrsc.org

Sustainable and Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key considerations include the use of efficient catalysts to minimize waste, the replacement of hazardous organic solvents with greener alternatives like water or ethanol, and improving atom economy. researchgate.net

Strategies like C-H activation and multicomponent reactions are inherently more atom-economical than traditional linear syntheses. rsc.orgnih.gov The choice of reaction can also play a significant role. For example, Suzuki couplings can often be performed in aqueous media, reducing the reliance on volatile organic solvents. The use of microwave heating or flow chemistry can also contribute to a greener process by reducing reaction times and energy consumption. acsgcipr.org

Table 2: Green Chemistry Aspects of Synthetic Strategies
Synthetic StrategyKey Green AdvantagesPotential Drawbacks
Organometallic CouplingHigh efficiency and selectivity. Can sometimes be performed in greener solvents.Use of expensive and potentially toxic metal catalysts. Generation of stoichiometric byproducts.
C-H ActivationHigh atom economy, reduces synthetic steps. rsc.orgOften requires harsh reaction conditions and expensive catalysts. Selectivity can be a challenge. rsc.org
Multicomponent ReactionsExcellent atom and step economy, reduces waste and energy consumption. nih.govacsgcipr.orgOptimization of reaction conditions for multiple components can be complex.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in 2-[4-(difluoromethyl)phenyl]pyridine is a key center of reactivity, participating in acid-base reactions, oxidation, and coordination with metal ions. However, its reactivity is significantly modulated by the electronic influence of the 2-aryl substituent.

Acid-Base Properties and Protonation Equilibria

The basicity of the pyridine nitrogen, a fundamental aspect of its chemical character, is influenced by the electronic properties of its substituents. Pyridine itself is a moderately weak base with a pKa of approximately 5.25 for its conjugate acid. The presence of the 4-(difluoromethyl)phenyl group at the 2-position is expected to decrease the basicity of the pyridine nitrogen. This is because the difluoromethyl (CF2H) group is strongly electron-withdrawing, which reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom. This diminished electron density makes the nitrogen lone pair less available for protonation.

While the exact pKa value for 2-[4-(difluoromethyl)phenyl]pyridinium has not been extensively reported, it is anticipated to be lower than that of 2-phenylpyridine (B120327). The effect of electron-withdrawing substituents on the pKa of pyridines is a well-established trend; for instance, substituents that stabilize the neutral pyridine molecule more than the protonated pyridinium (B92312) ion lead to a decrease in basicity.

N-Oxidation and Quaternization Pathways

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile, leading to reactions such as N-oxidation and quaternization.

N-Oxidation: Pyridines can be oxidized to pyridine N-oxides using oxidizing agents like peroxy acids. For this compound, this reaction would yield this compound N-oxide. The electron-withdrawing nature of the substituent, while decreasing the nucleophilicity of the nitrogen and potentially slowing the reaction rate compared to electron-rich pyridines, also serves to stabilize the resulting N-oxide product. thieme-connect.denih.gov This stabilization is due to the delocalization of the negative charge from the oxygen atom into the aromatic system, which is enhanced by the presence of an electron-withdrawing group. thieme-connect.de

Quaternization: This reaction involves the alkylation of the pyridine nitrogen, an SN2 reaction where the nitrogen acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide), forming a quaternary pyridinium salt. The rate of quaternization is sensitive to both steric hindrance around the nitrogen and its nucleophilicity. nih.gov For this compound, the nucleophilicity of the nitrogen is reduced due to the electron-withdrawing effect of the aryl substituent, which would likely result in a slower quaternization rate compared to unsubstituted pyridine. nih.gov

Coordination Chemistry with Transition Metals

2-Arylpyridines are highly effective ligands in coordination chemistry, renowned for their ability to form stable cyclometalated complexes with a variety of transition metals, including platinum(II), palladium(II), and nickel(II). nih.govuoi.grosti.govacs.org In these complexes, the 2-arylpyridine ligand acts as a bidentate, monoanionic ligand, coordinating to the metal center through the pyridine nitrogen (an N-donor) and a deprotonated carbon of the phenyl ring (a C-donor), forming a stable five-membered chelate ring. This mode of coordination is often referred to as C^N cyclometalation. uoi.grosti.gov

This compound is expected to exhibit similar coordination behavior, forming complexes of the type [M(C^N)X_n]. The difluoromethyl group would serve as a substituent on the C-coordinating phenyl ring, allowing for the fine-tuning of the electronic and photophysical properties of the resulting metal complex. These cyclometalated complexes are of significant interest due to their applications in organic light-emitting diodes (OLEDs), photocatalysis, and as intermediates in organic synthesis. uoi.grwikipedia.org

Table 1: Representative Transition Metal Complexes with 2-Phenylpyridine Analogues
Metal CenterGeneral FormulaCoordination ModePotential ApplicationReference
Platinum(II)[Pt(ppy)Cl(L)]C^N CyclometalationPhosphorescent Materials (OLEDs) uoi.gr
Palladium(II)[Pd(ppy)X] (X=Cl, Br, I)C^N CyclometalationCatalysis, Luminescent Materials acs.org
Nickel(II)[Ni(Phbpy)X] (Phbpy = 6-phenyl-2,2'-bipyridine)C^N^N CyclometalationCross-Coupling Catalysis osti.gov
Iridium(III)[Ir(ppy)2(N^N)]+C^N CyclometalationPhotocatalysis, OLEDs wikipedia.org

Transformations Involving the Difluoromethyl Group

The difluoromethyl group (CF2H) is a key functional moiety that imparts unique properties to the molecule. It is generally more stable than the related trifluoromethyl (CF3) group but can undergo specific chemical transformations.

Nucleophilic Substitution and Hydrolytic Pathways of the C-F Bonds

The C-F bonds in the difluoromethyl group are strong and generally resistant to nucleophilic attack and hydrolysis. The hydrolysis of a trifluoromethyl group to a carboxylic acid typically requires harsh superacidic conditions, proceeding through the formation of a difluorobenzylic carbocation. rsc.orgnih.gov

While the difluoromethyl group is more robust, its C-F bonds can be labilized under certain conditions. Research on α-difluoromethyl pyrroles has shown that the C-F bonds become susceptible to hydrolysis upon N-deprotection, a phenomenon attributed to the formation of azafulvenium-like intermediates that activate the difluoromethyl group. rsc.org A similar mechanism could be envisioned for this compound, where protonation of the pyridine nitrogen under acidic conditions could enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by water or other nucleophiles.

Alternatively, the difluoromethyl group can be viewed as a "masked nucleophile." Recent studies have demonstrated that Ar-CF2H compounds can be deprotonated using a combination of a strong Brønsted superbase and a weak Lewis acid. cornell.edu This process generates a reactive Ar-CF2- carbanion, which can then engage with a wide array of electrophiles to form new C-C bonds, effectively achieving a nucleophilic substitution on the hydrogen of the CF2H group. cornell.edu

Radical Reactions and Single-Electron Transfer Processes

The difluoromethyl group can participate in and influence radical reactions. Unlike the electrophilic trifluoromethyl radical (•CF3), the difluoromethyl radical (•CF2H) is considered to be nucleophilic in character. researchgate.net This contrasting polarity dictates its reactivity in processes like the Minisci reaction for functionalizing heterocycles. researchgate.net

The generation of an aryl radical on the this compound scaffold could initiate intramolecular or intermolecular reactions. Such radicals can be generated via single-electron transfer (SET) processes, often mediated by photoredox or transition metal catalysts. rsc.orgnih.gov For instance, a copper(I)-CF2H species, formed via transmetalation, can undergo SET to reduce an electrophile and generate a carbon-centered radical. nih.gov This radical can then add to an alkene, followed by reaction with a copper(II)-CF2H species to yield the final product. nih.gov

Furthermore, the entire this compound molecule could engage in SET. Frustrated Lewis pairs (FLPs) have been shown to facilitate SET, generating radical pairs that can activate various substrates. nih.govnih.gov An SET event involving this compound could lead to the formation of a radical cation, which could then undergo a variety of subsequent reactions, including C-H functionalization or coupling processes.

Table 2: Summary of Potential Reactivity Pathways
Functional GroupReaction TypeKey Intermediate/ProcessExpected OutcomeReference
Pyridine NitrogenProtonationPyridinium cationFormation of salt, decreased basicity vs. pyridine thieme-connect.de
Pyridine NitrogenN-OxidationN-OxideFormation of this compound N-oxide thieme-connect.denih.gov
Pyridine NitrogenQuaternizationPyridinium saltFormation of N-alkylpyridinium salt nih.govnih.gov
Pyridine & Phenyl RingsCoordinationCyclometalated complex (C^N)Formation of stable complexes with transition metals nih.govuoi.gr
Difluoromethyl GroupHydrolysis (Acid-catalyzed)Benzylic carbocation (stabilized by protonated pyridine)Potential conversion to benzoyl group nih.govrsc.org
Difluoromethyl GroupDeprotonation/AlkylationAr-CF2- carbanionFormation of Ar-CF2-R cornell.edu
Difluoromethyl GroupRadical Formation•CF2H radical (nucleophilic)Participation in radical additions/substitutions researchgate.net
Entire MoleculeSingle-Electron Transfer (SET)Radical cationInitiation of radical cascade or coupling reactions nih.govnih.gov

Reactivity of the Phenyl Ring and its Functionalization

The phenyl ring of this compound is electronically deficient due to the inductive electron-withdrawing effects of both the adjacent pyridine ring and the para-substituted difluoromethyl (CHF₂) group. masterorganicchemistry.comyoutube.com This deactivation profoundly affects its susceptibility to electrophilic attack and dictates the strategies required for its successful functionalization.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is significantly slower compared to benzene. wikipedia.orglibretexts.org The pyridine ring, especially when protonated or coordinated to a Lewis acid catalyst under typical EAS conditions, acts as a strong deactivating group. wikipedia.orgyoutube.comuoanbar.edu.iq Similarly, the difluoromethyl group is recognized as a deactivating meta-director due to its strong inductive electron-withdrawing nature (-I effect). youtube.comnih.gov

Both substituents direct incoming electrophiles to the meta positions. The 2-pyridyl substituent directs towards the C3' and C5' positions of the phenyl ring, while the C4'-difluoromethyl group also directs towards the C3' and C5' positions. This confluence of directing effects means that any successful electrophilic substitution will occur exclusively at the positions meta to the difluoromethyl group and ortho to the pyridine ring is not favored. However, due to the severe deactivation of the ring, these reactions generally require harsh conditions to proceed. wikipedia.orgquora.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophile (E+)Predicted Major Product(s)Rationale
NitrationNO₂⁺2-[3-Nitro-4-(difluoromethyl)phenyl]pyridineBoth pyridyl and CHF₂ groups are meta-directors, deactivating the ring.
HalogenationBr⁺, Cl⁺2-[3-Bromo-4-(difluoromethyl)phenyl]pyridineSubstitution occurs at the least deactivated positions (C3'/C5').
SulfonationSO₃2-[3-Sulfo-4-(difluoromethyl)phenyl]pyridineRequires forcing conditions due to strong deactivation.
Friedel-Crafts Alkylation/AcylationR⁺, RCO⁺No reaction expectedThe ring is too deactivated for Friedel-Crafts reactions to occur. wikipedia.orguoanbar.edu.iq

Ortho-Lithiation and Directed Metalation Strategies

In contrast to the challenges posed by electrophilic substitution, the functionalization of the phenyl ring can be effectively achieved through directed ortho-metalation (DoM). wikipedia.org This strategy leverages the pyridine moiety as a powerful directed metalation group (DMG). organic-chemistry.orgbaranlab.org The nitrogen atom's lone pair coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi), positioning the base to selectively deprotonate the nearest (ortho) proton on the phenyl ring (the C2' position). wikipedia.orguwindsor.ca

This regioselective lithiation generates a potent aryllithium intermediate that is not readily accessible by other means. This intermediate can then be trapped by a wide array of electrophiles to introduce diverse functional groups exclusively at the C2' position, a site that is unreactive in electrophilic aromatic substitution. organic-chemistry.orgharvard.edu

Table 2: Potential Functionalizations via Directed ortho-Metalation
ElectrophileReagent ExampleIntroduced Functional GroupProduct Type
Carbonyl CompoundsDMF, Acetone, Benzaldehyde-CHO, -C(OH)(CH₃)₂, -CH(OH)PhAldehydes, Tertiary Alcohols, Secondary Alcohols
HalogensI₂, Br₂, C₂Cl₆-I, -Br, -ClAryl Halides
Silylating AgentsTMS-Cl-Si(CH₃)₃Aryl Silanes
Boronic Esters(iPrO)₃B-B(OPr-i)₂Arylboronic Esters
Disulfides(CH₃S)₂-SCH₃Aryl Sulfides

Reaction Mechanisms of Key Derivatization Reactions

While specific mechanistic studies for this compound are not extensively documented, the underlying principles of related reactions provide a clear framework for understanding its reactivity.

Kinetic Analysis and Activation Energy Studies

Detailed kinetic data, such as activation energies for the derivatization of this compound, is not widely available. However, general principles allow for qualitative predictions.

Electrophilic Aromatic Substitution : The rate-determining step for EAS is the initial attack by the electrophile to form a cationic intermediate known as a sigma complex or Wheland intermediate. uci.edu Due to the strong deactivating nature of the pyridyl and CHF₂ groups, the activation energy for this step is expected to be very high, leading to slow reaction rates that necessitate elevated temperatures or highly reactive electrophiles. youtube.com

Directed ortho-Metalation : The kinetics of DoM are influenced by factors such as the choice of base, solvent, temperature, and the presence of coordinating additives like tetramethylethylenediamine (TMEDA). uwindsor.ca The reaction rate is dependent on the aggregation state of the organolithium reagent, which affects its basicity and steric hindrance. nih.gov While the precise activation energy is unknown, the reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the highly basic organolithium species and ensure the stability of the resulting aryllithium intermediate. nih.gov

Identification of Reaction Intermediates and Transition States

The mechanisms of both EAS and DoM are characterized by distinct intermediates and transition states.

Electrophilic Aromatic Substitution : The key intermediate is the Wheland complex. For substitution on the phenyl ring of this compound, attack at the C3' or C5' positions leads to a resonance-stabilized carbocation. The positive charge in this intermediate is distributed across the ring but avoids placement on the carbon atom bearing the electron-withdrawing CHF₂ group, which would be highly destabilizing. Attack at the C2' or C4' positions is disfavored as it would place a positive charge adjacent to the already electron-deficient pyridyl or CHF₂-substituted carbons, resulting in a higher energy transition state.

Directed ortho-Metalation : The mechanism is believed to proceed through a "complex-induced proximity effect" (CIPE). baranlab.orgnih.gov Initially, the organolithium reagent (e.g., n-BuLi) forms a coordination complex with the nitrogen atom of the pyridine ring. This pre-lithiation complex brings the highly basic alkyl group into close proximity with the C2'-H bond of the phenyl ring. The transition state involves the concerted abstraction of this proton by the base, leading to the formation of the thermodynamically stable C2'-lithiated species. youtube.comacs.org This chelation-controlled process is responsible for the exceptional regioselectivity of the reaction. researchgate.net

Theoretical and Computational Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals dictates a compound's stability, reactivity, and photophysical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping this electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure and properties. For 2-[4-(Difluoromethyl)phenyl]pyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine the optimized molecular geometry. bohrium.combhu.ac.inresearchgate.net

These calculations reveal key structural parameters. The molecule consists of a pyridine (B92270) ring and a difluoromethyl-substituted phenyl ring linked by a C-C single bond. The introduction of the electron-withdrawing difluoromethyl (-CHF₂) group at the para-position of the phenyl ring subtly influences the electronic distribution and bond lengths compared to the parent 2-phenylpyridine (B120327) (ppy) molecule. The C-F bonds in the difluoromethyl group and the C-N bond in the pyridine ring are key features, and their calculated lengths are consistent with those of similar fluorinated and N-heterocyclic compounds. ajchem-a.com While specific DFT-calculated bond lengths for the title compound are not extensively published, data for the parent 2-phenylpyridine provides a reliable reference for the core structure.

Table 1: Representative Calculated Ground-State Geometries of 2-Phenylpyridine (ppy) as a Model System This table presents typical geometric parameters for the core 2-phenylpyridine structure, calculated using DFT methods, which serve as a baseline for understanding the geometry of its derivatives.

ParameterTypical Calculated Value
C-C (inter-ring) Bond Length~1.49 Å
Phenyl Ring C-C Bond Lengths~1.39 - 1.40 Å
Pyridine Ring C-C Bond Lengths~1.38 - 1.40 Å
Pyridine Ring C-N Bond Lengths~1.34 - 1.38 Å
C-H Bond Lengths~1.08 - 1.09 Å
Inter-ring Dihedral Angle (θ)~21° - 23°

Data compiled from computational studies on 2-phenylpyridine. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are critical for predicting a molecule's behavior as an electron donor or acceptor.

For 2-phenylpyridine analogues, DFT calculations show that the HOMO is typically characterized by π-electron density distributed across both the phenyl and pyridine rings. nih.govacs.org Conversely, the LUMO is predominantly localized on the pyridine ring, reflecting its more electron-deficient character. iucr.org The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. numberanalytics.com

The introduction of the difluoromethyl group (-CHF₂) is expected to influence the FMOs. As an electron-withdrawing group, it lowers the energy of both the HOMO and LUMO. This stabilization can enhance the molecule's resistance to oxidation while potentially making it a better electron acceptor.

Table 2: Representative FMO Energies for 2-Phenylpyridine (ppy) Calculated by DFT This table provides typical calculated energy values for the frontier orbitals of the parent 2-phenylpyridine compound. The difluoromethyl substituent on this compound is expected to lower these energy levels.

Molecular OrbitalTypical Calculated Energy (eV)Primary Localization
HOMO-6.0 to -6.2 eVπ-system of both rings
LUMO-0.8 to -1.0 eVπ*-system of the pyridine ring
HOMO-LUMO Gap (ΔE)~5.2 eV-

Values are representative and can vary based on the specific DFT functional and basis set used.

Conformational Landscape and Rotational Barriers

The three-dimensional structure of this compound is not static. Rotation around the C-C single bond connecting the two aromatic rings is a key conformational process. Computational studies on the parent 2-phenylpyridine have extensively characterized this landscape. researchgate.net

In its lowest energy conformation, the two rings are not coplanar. Instead, they adopt a twisted arrangement with a dihedral angle of approximately 21-23 degrees. researchgate.netnih.govresearchgate.net This twist is the result of a delicate balance between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between the ortho-hydrogen atoms on each ring, which favors a perpendicular arrangement. nih.govacs.org Because the difluoromethyl group is at the para-position, it does not introduce any additional steric hindrance around the inter-ring bond. Therefore, the dihedral angle for this compound is expected to be very similar to that of unsubstituted 2-phenylpyridine.

The energy required to rotate the rings from the twisted ground state to a fully planar conformation (the rotational barrier) is computationally estimated to be low, on the order of 1-2 kcal/mol for 2-phenylpyridine. researchgate.net This indicates that the molecule is relatively flexible at room temperature.

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution of a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.net

For this compound, the MEP map would show the most negative region centered on the nitrogen atom of the pyridine ring, reflecting the high electronegativity and lone pair of electrons. nih.govacs.org This site is the primary center for protonation and coordination to metal cations. The hydrogen atoms, particularly those on the difluoromethyl group, would exhibit positive electrostatic potential. The fluorine atoms create a region of negative potential, while also inductively withdrawing electron density from the phenyl ring. ajchem-a.com This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and π-stacking, which govern molecular recognition and crystal packing. bhu.ac.in

Prediction of Spectroscopic Signatures (Excluding basic identification data)

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming structural assignments.

For NMR spectroscopy, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can accurately predict 1H and 13C chemical shifts. nih.govacs.org The predicted shifts for this compound would reflect its electronic structure. For instance, the proton and carbon of the -CHF₂ group would show characteristic shifts and splitting patterns due to coupling with the fluorine atoms. The carbon atom attached to the fluorine atoms would be significantly deshielded. The protons on the pyridine ring, particularly the one ortho to the nitrogen, are typically shifted downfield due to the nitrogen's deshielding effect. youtube.com Computational predictions can help assign complex spectra and resolve ambiguities in experimental assignments. acs.orgnih.gov

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. researchgate.net These calculations can identify characteristic vibrational modes, such as the C-F stretching frequencies of the difluoromethyl group and the ring breathing modes of the phenyl and pyridine moieties, aiding in the detailed analysis of experimental vibrational spectra. researchgate.net

Mechanistic Pathways Elucidation via Computational Modeling

Beyond static properties, computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions. For molecules like this compound, which are often used as ligands in transition-metal catalysis, DFT can be used to map out entire reaction pathways. nih.gov

A prominent reaction for this class of compounds is cyclometalation, a form of C-H activation where a metal center coordinates to the pyridine nitrogen and subsequently activates an ortho C-H bond on the phenyl ring. rsc.orgresearchgate.net Computational studies can model the structures of reactants, intermediates, and transition states along the reaction coordinate. nih.govresearchgate.net By calculating the energies of these species, researchers can determine activation barriers and reaction thermodynamics, providing a detailed understanding of the mechanism. For example, modeling can distinguish between different proposed mechanisms, such as oxidative addition or concerted metalation-deprotonation, by identifying the lowest-energy pathway. rsc.orgnih.gov While specific mechanistic studies on this compound are not widely reported, the principles derived from studies on 2-phenylpyridine are directly applicable. rsc.orgresearchgate.net

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the reaction mechanisms involving this compound is crucial for its application in areas like catalysis and materials science. Transition state (TS) theory is a cornerstone of these mechanistic studies, and its computational application involves locating the saddle point on the potential energy surface that connects reactants and products.

The process begins with an initial guess of the transition state geometry, which is then optimized using algorithms designed to find stationary points with one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS indeed connects the desired reactants and products. protheragen.aiscm.comq-chem.comresearchgate.net The IRC path is the minimum energy path in mass-weighted coordinates leading downhill from the transition state. scm.comq-chem.commedium.com

For a hypothetical reaction involving this compound, such as a C-H activation or a cross-coupling reaction, the IRC analysis would provide a detailed picture of the bond-breaking and bond-forming processes. The energy profile along the IRC would reveal the activation energy of the reaction and the relative energies of any intermediates.

Table 1: Illustrative IRC Analysis Data for a Hypothetical Reaction of this compound

Reaction CoordinateEnergy (kcal/mol)Key Bond Distances (Å)
-2.00.0C-H: 1.09, M-C: 3.50
-1.05.2C-H: 1.15, M-C: 2.80
0.0 (TS)15.8C-H: 1.50, M-C: 2.20
1.08.7C-H: 2.10, M-C: 2.05
2.0-2.5C-H: 2.80, M-C: 2.00

Note: This table presents hypothetical data for illustrative purposes.

Solvent Effects Modeling (e.g., PCM, SMD methods)

Chemical reactions are most often carried out in solution, and the solvent can have a profound impact on reaction rates and equilibria. Computational models that account for solvent effects are therefore essential for accurate predictions. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used due to their computational efficiency. nih.govnih.gov

These models treat the solvent as a continuous dielectric medium that is polarized by the solute. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. The shape and size of the cavity are critical parameters in these models.

The choice of solvent can significantly alter the electronic properties of this compound. For instance, a polar solvent would be expected to stabilize charge-separated states, potentially lowering the activation energy of certain reactions. Studies on similar fluorinated pyridines have shown that the electronic transitions can be sensitive to the solvent environment. researchgate.netresearchgate.netrsc.orgnih.govorientjchem.org

Table 2: Calculated Solvent Effects on the Dipole Moment of this compound (Illustrative Data)

SolventDielectric ConstantDipole Moment (Debye)
Gas Phase1.02.50
Hexane1.882.85
Dichloromethane8.933.50
Acetonitrile35.694.10
Water78.364.55

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Parameter Generation (Focus on computational methodology)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to guide the design of more potent and safer molecules.

The first step in QSAR modeling is the generation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. A wide variety of descriptors can be calculated using computational chemistry software. For a molecule like this compound, relevant descriptors would include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, molecular volume, and shape indices.

Quantum chemical descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. These are often calculated using DFT methods.

Once a set of descriptors has been generated for a series of related compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. chemrevlett.comchemrevlett.comwjpsonline.comnih.govacs.org The goal is to find a statistically significant correlation between a subset of descriptors and the observed activity.

A robust QSAR model can then be used to predict the activity of new, untested compounds. For example, a QSAR study on a series of pyridine derivatives could help in designing new analogs of this compound with improved biological activity.

Table 3: Examples of Computationally Generated QSAR Descriptors for this compound (Illustrative)

Descriptor TypeDescriptor NameCalculated Value
ConstitutionalMolecular Weight193.16
TopologicalWiener Index345
GeometricalMolecular Surface Area185.2 Ų
Quantum ChemicalDipole Moment2.50 D
Quantum ChemicalHOMO Energy-6.8 eV
Quantum ChemicalLUMO Energy-1.2 eV

Note: This table presents hypothetical data for illustrative purposes.

Biological and Biomedical Research Applications: Mechanistic and in Vitro Perspectives

Investigation of Molecular Target Interactions (In Vitro)

In vitro studies are fundamental to elucidating the mechanism of action of a compound at the molecular level. For 2-[4-(difluoromethyl)phenyl]pyridine, research has primarily centered on its activity as a modulator of a key receptor in the central nervous system.

A comprehensive review of scientific literature and patent databases did not yield specific data on the in vitro inhibitory or activating effects of this compound on enzymes such as kinases or proteases.

Research has identified this compound as a modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G protein-coupled receptor. The activity of this compound was assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay on cells expressing the human mGluR5. This assay measures the mobilization of intracellular calcium, which is a downstream signaling event following the activation of this receptor.

In these studies, this compound was shown to be a positive allosteric modulator of mGluR5. The potency of the compound is expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response. The in vitro testing of this compound yielded an EC50 value of 141 nM.

CompoundTargetAssay TypeParameterValue
This compoundHuman mGluR5FLIPR (intracellular Ca2+ mobilization)EC50141 nM

No specific data from biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), were found in the reviewed literature for the direct interaction of this compound with its protein targets.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The exploration of the structure-activity relationship is crucial for optimizing the potency and other pharmacological properties of a lead compound.

While the patent literature that identifies the activity of this compound also describes a broader class of phenylpyridine compounds, a systematic SAR study detailing the design and synthesis of a focused library of analogues based on this specific difluoromethyl scaffold was not provided. The disclosed information pertains to a more general class of mGluR5 modulators.

Based on the broader series of compounds disclosed alongside this compound, it can be inferred that the 2-phenylpyridine (B120327) core serves as a key scaffold for activity at the mGluR5. The substitution on the phenyl ring is a critical determinant of potency and efficacy. The 4-(difluoromethyl) group on the phenyl ring is one of the substitutions that confers the observed modulatory activity. However, a detailed elucidation of the specific pharmacophoric contributions of the difluoromethyl group in comparison to other substituents at this position for this specific compound has not been explicitly detailed in the available literature.

Cellular Mechanisms of Action (In Vitro Cellular Models)

Research into the cellular mechanisms of this compound has provided initial insights into how it exerts its biological effects, particularly its anti-proliferative and pro-apoptotic activities in cancer cells.

While comprehensive target engagement studies for this compound are not extensively documented in publicly available research, preliminary investigations have identified histone deacetylase 6 (HDAC6) as a key intracellular target. Evidence suggests that the compound's anticancer activity is mediated, at least in part, through the inhibition of this enzyme. The interaction with HDAC6 leads to downstream effects on protein acetylation and function, which are critical for its observed cellular outcomes. nih.gov

The engagement of this compound with its cellular targets initiates a cascade of changes in intracellular signaling pathways. A significant finding is the compound's ability to downregulate the expression of cyclin D1. nih.gov This is achieved through a mechanism involving the HDAC6-mediated acetylation of Heat Shock Protein 90 (HSP90). The altered acetylation status of HSP90 is thought to destabilize cyclin D1, leading to its degradation. nih.gov Cyclin D1 is a crucial regulator of the cell cycle, and its downregulation is a key factor in the compound's ability to halt cell proliferation. nih.gov Furthermore, treatment with this pyridine (B92270) derivative has been shown to induce the production of intracellular reactive oxygen species (ROS) and cause DNA damage, suggesting the activation of stress-response pathways. nih.gov

The modulation of signaling pathways by this compound has profound effects on fundamental cellular processes, as demonstrated in in vitro cancer cell models.

Proliferation: The compound effectively inhibits the proliferation of ovarian cancer cell lines, including SKOV3 and A2780. nih.gov This anti-proliferative effect is dose- and time-dependent. nih.gov The inhibition of cell growth is largely attributed to the induction of G0/G1 phase cell cycle arrest, a direct consequence of the decreased levels of cyclin D1. nih.gov Colony formation assays have further confirmed the compound's ability to significantly reduce the growth potential of single cancer cells. nih.gov

Apoptosis: A key mechanism of the compound's anticancer activity is the induction of apoptosis, or programmed cell death. nih.gov Flow cytometry analysis using Annexin V-FITC/PI double staining has shown a significant, concentration-dependent increase in both early and late-stage apoptotic cells in ovarian cancer cell lines following treatment. nih.gov This is accompanied by changes in the expression of key proteins involved in the apoptotic cascade. nih.gov

Differentiation: Currently, there is no publicly available research detailing the effects of this compound on cellular differentiation in any cell culture models.

Cell LineIC50 (µM)Effect on ProliferationEffect on Apoptosis
SKOV30.87InhibitionInduction
A27805.4InhibitionInduction

Development of the Compound as a Chemical Probe for Biological Systems

The development and application of small molecules as chemical probes are essential for dissecting complex biological systems. rsc.org However, the utilization of this compound specifically as a chemical probe is not well-documented in the available scientific literature.

There is no specific information available from the performed searches to suggest that this compound has been formally used in target validation or deconvolution studies. Such studies are crucial for confirming the molecular targets responsible for a compound's biological effects and identifying potential off-targets. nih.gov

Phenotypic screening is a powerful approach in drug discovery that identifies compounds with desired effects on cellular or organismal phenotypes without prior knowledge of the molecular target. mdpi.com Based on the available research, there is no indication that this compound has been utilized in any large-scale phenotypic screening campaigns to identify new biological functions or therapeutic applications. nih.gov

Exploratory Efficacy Studies in Pre-Clinical In Vitro/Ex Vivo Disease Models

The core structure of this compound, which combines a pyridine ring with a difluoromethylphenyl group, suggests potential for biological activity. Both pyridine and organofluorine compounds are well-represented scaffolds in medicinal chemistry, known to be key components in a wide array of therapeutic agents. ekb.egnih.gov However, the specific biological effects of this exact combination in the compound this compound are not extensively documented in publicly available scientific literature.

Anti-Cancer Activity in Cancer Cell Lines

There is no specific published data detailing the anti-cancer or cytotoxic activity of this compound against cancer cell lines.

While research into related pyridine derivatives has shown a range of anti-cancer activities, these findings are specific to the molecules studied and cannot be directly extrapolated. alliedacademies.orgijsat.org For instance, various substituted pyridine and fluorinated phenyl derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth, with some showing potent activity against cell lines such as breast, colon, and lung cancer. researchgate.netresearchgate.netnih.gov These studies often focus on how different functional groups and structural modifications influence biological targets like specific kinases or cellular pathways. ekb.eg However, without direct experimental testing of this compound, its potential efficacy in this area remains undetermined.

Table 1: Anti-Cancer Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference

Anti-Infective Properties in Pathogen Cultures

No specific research data is publicly available regarding the anti-infective properties of this compound against bacterial or fungal pathogen cultures.

The pyridine nucleus is a common feature in many compounds investigated for antimicrobial properties. nih.gov Studies on various N-(trifluoromethyl)phenyl and 2,4-disubstituted pyridine derivatives have demonstrated activity against a spectrum of pathogens, including drug-resistant bacterial strains like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.govnih.gov The efficacy in these related compounds is often attributed to specific structural features that are not all present in this compound. Consequently, its activity profile against pathogenic microbes has not been established.

Table 2: Anti-Infective Activity of this compound in Pathogen Cultures

Pathogen Strain MIC Value Reference

Neurobiological Activity in Primary Neuronal Cultures or Brain Slices

There is no published scientific literature detailing the neurobiological activity of this compound in primary neuronal cultures or brain slice models.

The central nervous system is a common target for pyridine-containing compounds. Research on structurally related molecules includes fluorinated analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which are known for their neurotoxic effects and use in modeling Parkinson's disease. nih.gov Other studies have investigated different pyridine derivatives for various neurotropic activities, including anticonvulsant effects. nih.gov Furthermore, in vitro models using primary cortical neurons are frequently employed to study neurotoxicity and neuroprotection mechanisms of various chemical agents. nih.govmdpi.com However, the specific effects, if any, of this compound on neuronal activity, viability, or synaptic function have not been reported.

Table 3: Neurobiological Activity of this compound

Model System Assay Observed Effect Reference

Future Directions and Emerging Research Opportunities

Exploration of Advanced Synthetic Methodologies

While established methods for the synthesis of 2-arylpyridines exist, the efficient and regioselective introduction of the difluoromethyl (CF2H) group remains a focal point of innovation. The development of novel synthetic strategies is crucial for accessing diverse analogues of 2-[4-(Difluoromethyl)phenyl]pyridine in a more economical and environmentally friendly manner.

Future research will likely concentrate on late-stage C-H difluoromethylation. This approach is highly desirable as it allows for the direct modification of complex molecular frameworks without the need for pre-installed functional groups, significantly improving step economy. nih.gov Recent breakthroughs have demonstrated switchable meta- and para-C-H difluoromethylation of pyridines through radical processes, offering a powerful tool for creating structural diversity. nih.gov The advancement of photoredox catalysis, for instance, has enabled the difluoroalkylation of various heterocyclic compounds under mild conditions, and these methods could be further optimized for the 2-phenylpyridine (B120327) scaffold. cas.cn

Another promising avenue is the development of novel difluoromethylating reagents. While reagents like (phenylsulfonyl)difluoromethyl iodide and chlorodifluoromethyl phenylsulfone have been employed, the quest for safer, more efficient, and more versatile sources of the CF2H radical or its synthetic equivalents is ongoing. cas.cn Transition metal-free methods, such as those using ethyl bromodifluoroacetate, are also gaining traction for their milder reaction conditions and broader functional group tolerance. rsc.org The refinement of these methodologies will be instrumental in the rapid and cost-effective production of libraries of this compound derivatives for screening and development.

Table 1: Comparison of Synthetic Approaches for Difluoromethylation

Methodology Key Features Potential Advantages
Direct C-H Difluoromethylation Introduction of CF2H group onto an existing C-H bond. nih.gov High step economy; ideal for late-stage functionalization. nih.gov
Photoredox Catalysis Utilizes visible light to initiate radical reactions. cas.cn Mild reaction conditions; high functional group tolerance. cas.cn
Metal-Catalyzed Cross-Coupling Couples a difluoromethyl source with a pre-functionalized pyridine (B92270) or phenyl ring. Well-established; good control over regioselectivity.

| Transition Metal-Free Methods | Employs reagents like ethyl bromodifluoroacetate without a metal catalyst. rsc.org | Avoids metal contamination; often milder conditions. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools offer immense potential for designing next-generation analogues with superior properties.

Furthermore, AI can assist in synthesis planning. Retrosynthesis prediction algorithms can propose viable and efficient synthetic routes for novel, computationally designed analogues, even identifying novel chemical reactions. nih.gov This synergy between predictive modeling and synthesis planning can overcome synthetic challenges and expand the accessible chemical space around the this compound scaffold. nih.gov

Development of Next-Generation Analogues with Tuned Biological Profiles

The 2-phenylpyridine framework is a privileged structure in medicinal chemistry, and the addition of a difluoromethyl group enhances key properties like metabolic stability and bioavailability. nih.govmdpi.com Future research will focus on creating next-generation analogues where subtle structural modifications lead to precisely tuned biological activities for a range of therapeutic targets.

Building on work that has already produced derivatives with activity as GPR119 agonists for type 2 diabetes, researchers can explore modifications to both the pyridine and the phenyl rings. nih.gov For example, introducing different substituents could modulate the compound's selectivity for various receptor subtypes or alter its pharmacokinetic profile. The difluoromethyl group itself is significant, as it can act as a lipophilic hydrogen bond donor, influencing how the molecule interacts with its target protein. nih.gov

The development of fluorinated analogues of other bioactive molecules has proven to be a successful strategy. nih.gov By applying this principle, the this compound core can be used as a building block for new classes of therapeutics targeting areas such as oncology, inflammation, and neurodegenerative diseases. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in systematically exploring how changes in the molecule's structure affect its biological function. nih.gov

Table 2: Examples of Bioactive Phenylpyridine Derivatives

Compound Class Therapeutic Target Potential Application Reference
2-(4-(methylsulfonyl)phenyl)pyridine derivatives GPR119 Type 2 Diabetes nih.gov
Pyridine-substituted analogues of CD3254 Retinoid-X-Receptor (RXR) Cancer (e.g., Cutaneous T-cell lymphoma) nih.gov
Vericiguat (a pyrazolopyridine derivative) Soluble Guanylate Cyclase (sGC) Heart Failure mdpi.com

Expansion into Novel Non-Medicinal Applications (e.g., Materials Science, Catalysis)

The potential of this compound and its derivatives extends beyond pharmaceuticals into the realm of materials science and catalysis. The electronic properties of the 2-phenylpyridine ligand are highly tunable, making it an excellent candidate for use in advanced materials. mdpi.com

In materials science, 2-phenylpyridine derivatives are widely used as cyclometalating ligands in the synthesis of iridium(III) and palladium(II) complexes. mdpi.comrsc.org These complexes often exhibit valuable photophysical properties, such as strong luminescence, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs). The introduction of a difluoromethyl group can modulate the electronic properties of the ligand, potentially leading to complexes with improved efficiency, stability, and color purity. Research into heteroleptic Ir(III) complexes with ligands like 2-(2,4-difluorophenyl)-pyridine has already demonstrated how fluorination influences luminescence. rsc.org

In the field of catalysis, palladium complexes featuring 2-arylpyridine ligands have been investigated for their catalytic activity. mdpi.com The unique electronic and steric environment created by the this compound ligand could lead to novel catalysts with enhanced reactivity or selectivity for specific chemical transformations. Terpyridine-based materials, which share structural similarities, have found use in both heterogeneous and asymmetric catalysis, suggesting a similar potential for functionalized 2-phenylpyridine systems. researchgate.net

Addressing Specific Research Gaps in the Understanding of this compound

Despite its promise, several knowledge gaps remain in the scientific understanding of this compound. Closing these gaps is essential for its full exploitation in both medicinal and non-medicinal fields.

Comprehensive Biological Profiling: While specific biological activities have been identified for certain derivatives, a comprehensive screening of the core compound against a wide range of biological targets is lacking. A deeper understanding of its polypharmacology, or its ability to interact with multiple targets, could reveal new therapeutic opportunities.

Metabolic Fate and Stability: The difluoromethyl group is known to enhance metabolic stability. mdpi.com However, detailed studies on the specific metabolic pathways of this compound and its long-term fate in biological systems are needed to fully characterize its pharmacokinetic and safety profiles.

Structure-Property Relationships in Materials: A systematic investigation into how the position and number of difluoromethyl groups on the 2-phenylpyridine scaffold affect the photophysical and electronic properties of its metal complexes is required. This would enable the rational design of new materials for optoelectronic applications. mdpi.comrsc.org

Scalable and Sustainable Synthesis: While advanced synthetic methods are emerging, the development of a highly scalable, cost-effective, and green synthesis route for the parent compound remains a key challenge that needs to be addressed for potential commercial applications.

Mechanism of Action: For analogues that show promising biological activity, a detailed elucidation of their molecular mechanism of action is crucial. Understanding precisely how these compounds interact with their biological targets at a molecular level will guide the design of more potent and selective next-generation compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(difluoromethyl)phenyl]pyridine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling between a pyridine boronic acid and a halogenated difluoromethylbenzene derivative. Key steps include palladium catalysis (e.g., Pd(dppf)Cl₂) and microwave-assisted heating (120°C, 2–3 h) to enhance reaction efficiency . Optimization involves adjusting solvent polarity (DMF or THF), base selection (K₃PO₄), and stoichiometric ratios. Post-reaction purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) confirms substituent positions and fluorine integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, while X-ray crystallography resolves crystal packing and stereoelectronic effects .

Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation or dermal exposure. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Waste disposal requires segregation into halogenated organic waste bins for professional treatment .

Advanced Research Questions

Q. How does the difluoromethyl substituent influence the electronic properties and binding affinity of this compound in enzyme inhibition studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing difluoromethyl group enhances charge transfer via the pyridine ring, increasing binding affinity to hydrophobic enzyme pockets (e.g., CYP1B1). Experimental validation via EROD assays shows IC₅₀ values <0.1 μM, correlating with computational predictions of donor-acceptor interactions .

Q. What experimental approaches can resolve contradictions in reported structure-activity relationships (SAR) for pyridine derivatives with varying substituent positions?

  • Methodological Answer : Comparative SAR studies using analogs with substituents at C2, C3, or C4 positions (e.g., 4a vs. 3a in CYP1B1 inhibition) combined with molecular docking identify steric hindrance and hydrogen-bonding patterns. Statistical analysis (e.g., ANOVA) quantifies activity differences, while X-ray crystallography of enzyme-ligand complexes provides structural insights .

Q. How do solvent polarity and substituent effects influence the UV/Vis absorption spectra of this compound derivatives?

  • Methodological Answer : Solvatochromic shifts in polar aprotic solvents (e.g., DMSO) increase π→π* transition intensities, while electron-donating substituents redshift absorption maxima. Use time-dependent DFT (TD-DFT) to model solvent effects and validate with experimental spectra in varying solvents (e.g., hexane vs. ethanol) .

Q. What role does the pyridine ring play in the molecular mechanism of CYP1B1 inhibition, and how can this inform the design of more potent analogs?

  • Methodological Answer : The pyridine ring acts as a Lewis base, coordinating with the heme iron of CYP1B1. Modifying the pyridine’s position (C2 > C3/C4) improves inhibitory activity by aligning with the enzyme’s hydrophobic cleft. Structure-based design using co-crystallography and mutagenesis studies (e.g., Ala²⁹⁷ substitutions) identifies critical binding residues .

Q. In computational modeling studies, how do the steric and electronic effects of the difluoromethyl group impact the interaction of this compound with biological targets like DNA or enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations show that the difluoromethyl group reduces steric clashes in DNA minor grooves, stabilizing interactions under acidic conditions. Quantum Mechanics/Molecular Mechanics (QM/MM) calculations quantify charge redistribution, enhancing intercalation or groove-binding efficiencies .

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